2-((1-(2-(Difluoromethoxy)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid
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Overview
Description
The compound “2-((1-(2-(Difluoromethoxy)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid” is a complex organic molecule. It is a derivative of benzoic acid, which is a simple aromatic carboxylic acid . The molecule contains a difluoromethoxy group attached to a phenyl ring, which is further connected to a pyrrolidinone ring via a sulfur atom .
Scientific Research Applications
Photophysical Properties and Coordination Chemistry
Complexes synthesized from derivatives of benzoic acids, including those with structural similarities to the specified compound, have been studied for their photophysical properties. For instance, lanthanide-based coordination polymers assembled from aromatic carboxylic acids demonstrate significant luminescence efficiencies and potential in light-harvesting applications. These findings highlight the role of such compounds in developing materials with specific optical properties, which can be tailored for sensors or luminescent markers (Sivakumar et al., 2011).
Catalysis
The compound's derivatives have shown promise in catalysis, particularly in transfer hydrogenation reactions in water. This application underscores the importance of such molecules in environmentally friendly catalytic processes, offering a sustainable alternative to traditional methods (Prakash et al., 2014).
Development of Fluorescence Probes
Research into novel fluorescence probes for detecting reactive oxygen species highlights the potential of compounds with similar structural features. These probes are crucial for studying oxidative stress and its biological implications, indicating the compound's relevance in biotechnological and medical research (Setsukinai et al., 2003).
Synthesis of Coordination Compounds
The synthesis and characterization of organotin(IV) complexes, involving derivatives of benzoic acid, have been explored for their potential biological applications. These studies provide insights into the compound's versatility in forming bioactive materials, with implications for pharmaceutical and materials science research (Shahid et al., 2005).
Biosynthesis and Metabolic Pathways
Research on the biosynthesis of benzoic acid in plants and bacteria mirrors the fatty acid β-oxidation pathway, offering a glimpse into the compound's natural occurrence and its role in ecological and biological systems. Such studies are pivotal for understanding natural product synthesis and developing biosynthetic pathways for industrial applications (Hertweck et al., 2001).
Mechanism of Action
Target of Action
Based on its structural similarity to benzoic acid derivatives , it may interact with similar biological targets. Benzoic acid is known to have fungistatic properties and is widely used as a food preservative .
Mode of Action
The compound contains a benzylic position which is known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the compound’s biological targets.
Biochemical Pathways
Benzoic acid derivatives are known to be involved in various biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, it is plausible that this compound may also interact with similar biochemical pathways.
Result of Action
For instance, benzoic acid is known to have fungistatic properties .
Safety and Hazards
Future Directions
The future directions for research on this compound could be numerous, depending on its intended use. If it’s a potential drug candidate, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials. Alternatively, if it’s intended for use in materials science or another field, future research could focus on exploring its physical properties and potential applications .
Properties
IUPAC Name |
2-[1-[2-(difluoromethoxy)phenyl]-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2NO5S/c19-18(20)26-12-7-3-2-6-11(12)21-15(22)9-14(16(21)23)27-13-8-4-1-5-10(13)17(24)25/h1-8,14,18H,9H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBWWWXXEJDEBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2OC(F)F)SC3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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